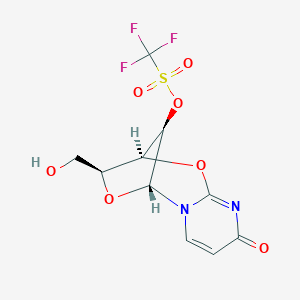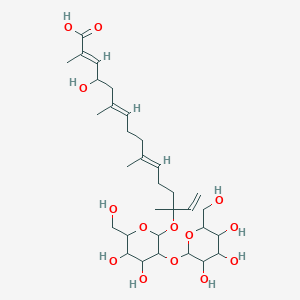
Parathyroid hormone-related protein(3-34)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pth-like protein (3-34) is a truncated analog of the parathyroid hormone, specifically comprising amino acids 3 to 34 of the full-length hormone. Parathyroid hormone is a critical regulator of calcium and phosphate metabolism in the body, primarily influencing bone and kidney functions. The truncated analog, Pth-like protein (3-34), retains some of the biological activities of the full-length hormone and is often used in scientific research to study the specific functions and mechanisms of parathyroid hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pth-like protein (3-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Pth-like protein (3-34) can be scaled up using recombinant DNA technology. This involves the insertion of the gene encoding the peptide into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under optimal conditions to produce the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pth-like protein (3-34) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize methionine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds in the peptide.
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification techniques
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Pth-like protein (3-34) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Employed in studies of parathyroid hormone receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in bone-related diseases such as osteoporosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Pth-like protein (3-34) exerts its effects by binding to the parathyroid hormone receptor, a G protein-coupled receptor located on the surface of target cells. This binding activates intracellular signaling pathways, including the adenylate cyclase-cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C-inositol trisphosphate (IP3) pathway. These pathways ultimately lead to changes in gene expression and cellular functions, such as increased calcium resorption in bones and enhanced calcium reabsorption in the kidneys .
Comparison with Similar Compounds
Pth-like protein (3-34) can be compared with other truncated analogs of parathyroid hormone, such as:
Pth-like protein (1-34): Contains the first 34 amino acids of the full-length hormone and has a broader range of biological activities.
Pth-like protein (7-34): Lacks the first six amino acids and has different receptor binding properties.
Pth-related peptide (1-34): A related peptide with similar functions but different sequence and structure
Pth-like protein (3-34) is unique in its specific sequence and the biological activities it retains, making it a valuable tool for studying the functions and mechanisms of parathyroid hormone.
Properties
CAS No. |
118689-25-1 |
|---|---|
Molecular Formula |
C172H273N55O46 |
Molecular Weight |
3847 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C172H273N55O46/c1-20-90(14)136(225-140(242)103(175)58-85(4)5)164(266)200-93(17)139(241)203-113(150(252)226-138(92(16)22-3)166(268)223-126(69-102-76-190-84-199-102)169(271)273-167(269)94(18)201-163(265)135(179)95(19)230)48-52-134(240)272-168(270)125(68-101-75-189-83-198-101)222-159(261)122(67-100-74-188-82-197-100)219-154(256)117(62-89(12)13)213-155(257)119(64-97-38-27-24-28-39-97)216-156(258)118(63-96-36-25-23-26-37-96)215-146(248)109(44-35-57-193-172(184)185)207-144(246)107(42-33-55-191-170(180)181)206-145(247)108(43-34-56-192-171(182)183)208-151(253)114(59-86(6)7)214-161(263)124(71-133(238)239)220-148(250)111(46-50-129(178)232)210-165(267)137(91(15)21-2)227-162(264)127(79-229)224-143(245)106(41-30-32-54-174)202-130(233)77-194-142(244)105(40-29-31-53-173)205-160(262)123(70-132(236)237)221-158(260)121(66-99-73-187-81-196-99)218-153(255)116(61-88(10)11)212-152(254)115(60-87(8)9)211-147(249)110(45-49-128(177)231)209-157(259)120(65-98-72-186-80-195-98)217-149(251)112(47-51-131(234)235)204-141(243)104(176)78-228/h23-28,36-39,72-76,80-95,98-127,135-138,228-230H,20-22,29-35,40-71,77-79,173-176,179H2,1-19H3,(H2,177,231)(H2,178,232)(H,194,244)(H,200,266)(H,201,265)(H,202,233)(H,203,241)(H,204,243)(H,205,262)(H,206,247)(H,207,246)(H,208,253)(H,209,259)(H,210,267)(H,211,249)(H,212,254)(H,213,257)(H,214,263)(H,215,248)(H,216,258)(H,217,251)(H,218,255)(H,219,256)(H,220,250)(H,221,260)(H,222,261)(H,223,268)(H,224,245)(H,225,242)(H,226,252)(H,227,264)(H,234,235)(H,236,237)(H,238,239)(H4,180,181,191)(H4,182,183,192)(H4,184,185,193)/t90-,91-,92-,93-,94-,95+,98?,99?,100?,101?,102?,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,135-,136-,137-,138-/m0/s1 |
InChI Key |
SHMJXSYDTAPSOD-IJQZABJOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
Synonyms |
hPLP (3-34) parathyroid hormone-related protein (3-34) parathyroid-hormone-like peptide (3-34) PTH-like protein (3-34) PTHrP (3-34) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)







![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)


